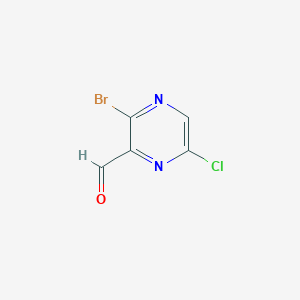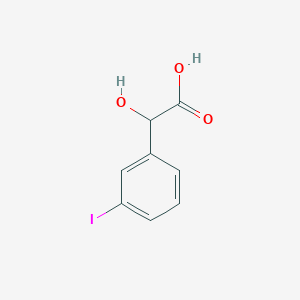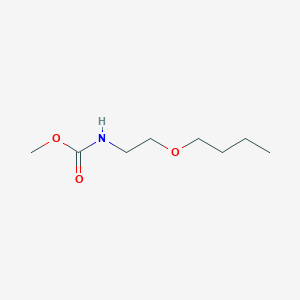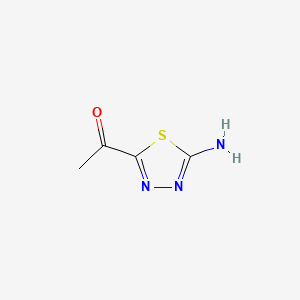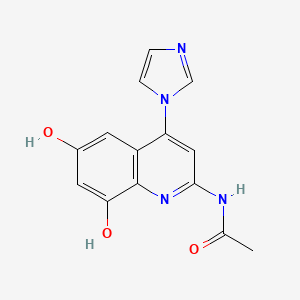
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a compound that features a quinoline core substituted with hydroxy groups and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Hydroxy Groups: The hydroxy groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like sodium borohydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6,8-Dihydroxyquinolin-2-yl)acetamide: Lacks the imidazole ring, which may result in different biological activities.
N-(4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide: Lacks the hydroxy groups, potentially affecting its chemical reactivity and biological properties.
Uniqueness
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the presence of both hydroxy groups and an imidazole ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H12N4O3 |
|---|---|
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
N-(6,8-dihydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O3/c1-8(19)16-13-6-11(18-3-2-15-7-18)10-4-9(20)5-12(21)14(10)17-13/h2-7,20-21H,1H3,(H,16,17,19) |
Clé InChI |
XOQRZOWVSCIQAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C=C(C=C2O)O)C(=C1)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




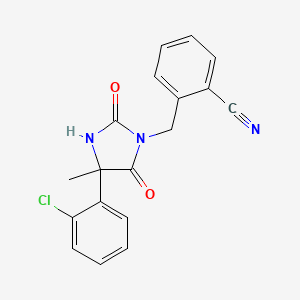
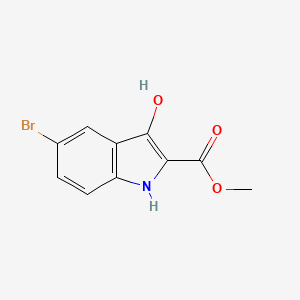
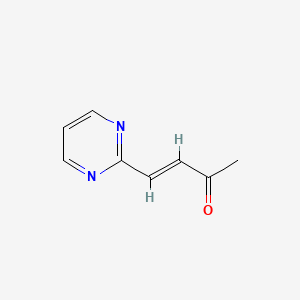
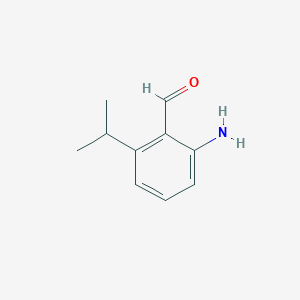
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
